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Compound of Interest

Compound Name: (S)-1-N-Boc-2-Cyano-piperidine

Cat. No.: B1276793

CAS Number: 242459-44-5

This technical guide provides an in-depth overview of (S)-1-N-Boc-2-Cyano-piperidine, a key
chiral intermediate in pharmaceutical research and development. It is intended for researchers,
scientists, and drug development professionals, offering detailed information on its chemical
properties, synthesis, and applications, with a focus on its role as a precursor to prolyl
oligopeptidase (POP) inhibitors.

Chemical and Physical Properties

(S)-1-N-Boc-2-Cyano-piperidine, also known as (S)-tert-butyl 2-cyanopiperidine-1-
carboxylate, is a white to pale brown powder. The tert-butoxycarbonyl (Boc) protecting group
on the piperidine nitrogen allows for controlled reactivity in multi-step syntheses.
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Property Value Reference
CAS Number 242459-44-5 [1]12]
Molecular Formula C11H1sN202 [1][2]
Molecular Weight 210.27 g/mol [11[2]
Appearance White to pale brown powder [3]

Storage Temperature 2-8°C [3]

Purity Typically 297% [3]

Boiling Point (Predicted) 325.3+£35.0°C [4]

Density (Predicted) 1.07 £ 0.1 g/cm3 [4]

Spectroscopic Data

Precise, experimentally determined spectroscopic data for the (S)-enantiomer is not readily

available in the public domain. The following represents typical spectral characteristics for this

class of compounds.

IH NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc
group (a singlet around 1.5 ppm) and the piperidine ring protons. The proton at the chiral
center (C2) adjacent to the cyano group would likely appear as a multiplet.

13C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc
group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), the
carbons of the piperidine ring, and the cyano group carbon (around 118-120 ppm).

FT-IR: The infrared spectrum will be characterized by a sharp absorption band for the nitrile
(C=N) stretching vibration around 2240 cm~1. Strong absorptions corresponding to the
carbonyl (C=0) of the Boc group will be present around 1690-1700 cm~1.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M*) or, more
commonly, peaks corresponding to fragments resulting from the loss of the Boc group or
other parts of the molecule.
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Synthesis

While a specific, detailed enantioselective synthesis protocol for (S)-1-N-Boc-2-Cyano-
piperidine is not widely published, a common method for the synthesis of the racemic mixture
involves the dehydration of the corresponding primary amide, (x)-1-N-Boc-piperidine-2-
carboxamide.

Experimental Protocol: Synthesis of Racemic 1-Boc-2-
cyanopiperidine

This protocol describes the synthesis of the racemic mixture and can be adapted for the (S)-
enantiomer by starting with the enantiomerically pure (S)-1-N-Boc-piperidine-2-carboxamide.

Materials:

e (£)-1-N-Boc-piperidine-2-carboxamide
o Acetonitrile (ACN)

e N,N-Dimethylformamide (DMF)

e Oxalyl chloride

e Pyridine

o Ethyl acetate (EtOAC)

o Water

e Brine

Sodium sulfate (Naz2S0Oa)
Procedure:

e To a solution of (x)-1-N-Boc-piperidine-2-carboxamide (1 equivalent) in acetonitrile, add N,N-
dimethylformamide (catalytic amount) and cool the mixture to 0 °C.
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o Slowly add oxalyl chloride (1.2 equivalents) to the cooled solution, followed by the dropwise
addition of pyridine (2.5 equivalents).

 Allow the reaction mixture to warm to room temperature and stir overnight.
» Concentrate the reaction mixture under reduced pressure.
o Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield
the crude product.

 Purify the crude product by column chromatography on silica gel to obtain 1-Boc-2-
cyanopiperidine.

Workflow for Racemic Synthesis of 1-Boc-2-cyanopiperidine
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Caption: General workflow for the synthesis of racemic 1-Boc-2-cyanopiperidine.
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Applications in Drug Development

(S)-1-N-Boc-2-Cyano-piperidine is a valuable building block in medicinal chemistry, primarily
utilized in the synthesis of prolyl oligopeptidase (POP) inhibitors.

Prolyl Oligopeptidase (POP) and its Signaling Role

Prolyl oligopeptidase is a serine protease that plays a significant role in the metabolism of
proline-containing neuropeptides and peptide hormones, which are involved in various
physiological processes, including learning, memory, and mood regulation. Dysregulation of
POP activity has been implicated in several neurological and psychiatric disorders, such as
Alzheimer's disease, Parkinson's disease, and depression.

Inhibition of POP is a promising therapeutic strategy to modulate the levels of these
neuropeptides in the brain, potentially offering therapeutic benefits. (S)-1-N-Boc-2-Cyano-
piperidine serves as a crucial chiral precursor for the synthesis of potent and selective POP
inhibitors. The cyano group can be converted into various functionalities that interact with the
active site of the POP enzyme.

Simplified Prolyl Oligopeptidase Signaling Pathway
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Caption: Role of POP in neuropeptide degradation and its inhibition.

Conclusion

(S)-1-N-Boc-2-Cyano-piperidine is a fundamentally important chiral intermediate for the
synthesis of a variety of biologically active molecules, most notably prolyl oligopeptidase
inhibitors. Its well-defined stereochemistry and the presence of the versatile Boc protecting
group make it an invaluable tool for medicinal chemists. Further research into enantioselective
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synthetic routes and the full characterization of its spectroscopic properties will undoubtedly
expand its utility in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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